

Application Notes: Isotope Dilution Mass Spectrometry for Accurate Quizalofop-ethyl Quantification

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Compound of Interest

Compound Name: Quizalofop-ethyl-d3

Cat. No.: B15556495

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Introduction

Quizalofop-ethyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.^{[1][2][3]} Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in environmental and agricultural samples to ensure food safety and compliance with regulatory limits. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantification. By using a stable isotope-labeled internal standard, IDMS effectively compensates for sample matrix effects and variations in sample preparation and instrument response, leading to highly reliable results.

This application note details a robust method for the quantification of Quizalofop-ethyl in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte (in this case, **Quizalofop-ethyl-d3**) to the sample at the beginning of the analytical process. This labeled compound is chemically identical to the native analyte and behaves similarly during extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the native analyte and

the labeled internal standard based on their mass-to-charge ratios (m/z), any sample loss during preparation will affect both compounds equally, thus preserving the ratio between them. The concentration of the native analyte is then determined by measuring the ratio of the signal from the analyte to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of both the native analyte and the labeled standard.

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of Quizalofop-ethyl using IDMS.

Table 1: LC-MS/MS Parameters for Quizalofop-ethyl and its Labeled Internal Standard

Parameter	Setting
LC Column	SunFire C18, 2.1 mm x 100 mm, 4.6 µm
Mobile Phase A	5 mmol/L Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.30 mL/min
Injection Volume	10 µL
Column Temp.	20°C
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
Spray Voltage	3200 V
Capillary Temp.	350°C

Table 2: MRM Transitions for Quizalofop-ethyl and **Quizalofop-ethyl-d3**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Quizalofop-ethyl	373.1	299.0	20
Quizalofop-ethyl (Confirmation)	375.0	300.9	20
Quizalofop-ethyl-d3 (Internal Standard)	376.1	302.0	20

Table 3: Method Performance Characteristics

Parameter	Value
Linear Range	0.01 ng/mL - 1.0 ng/mL
Correlation Coefficient (r^2)	> 0.99
Limit of Quantification (LOQ)	0.005 mg/kg (matrix dependent)[4]
Limit of Detection (LOD)	0.001 mg/kg (matrix dependent)
Recovery	85% - 115%
Precision (RSD)	< 15%

Experimental Protocols

1. Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Quizalofop-ethyl analytical standard and dissolve it in 10 mL of acetonitrile.
- Labeled Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Quizalofop-ethyl-d3** and dissolve it in 10 mL of acetonitrile.
- Intermediate Standard Solutions (10 µg/mL): Dilute 100 µL of each primary stock solution to 10 mL with acetonitrile in separate volumetric flasks.

- Working Standard Solutions: Prepare a series of calibration standards by appropriately diluting the intermediate standard solutions with the mobile phase. Each calibration standard should be fortified with the labeled internal standard at a constant concentration.

2. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.

- Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, or soil).
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate amount of the **Quizalofop-ethyl-d3** internal standard working solution.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[5]
 - Shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.[5]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the supernatant (e.g., 1.5 mL) to a microcentrifuge tube containing d-SPE sorbent (e.g., 75 mg Z-SEP).[5]
 - Vortex for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.[5]
- Final Extract:

- Take the supernatant and dilute it with methanol (1:1) or mobile phase as needed.[5]
- Filter the extract through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

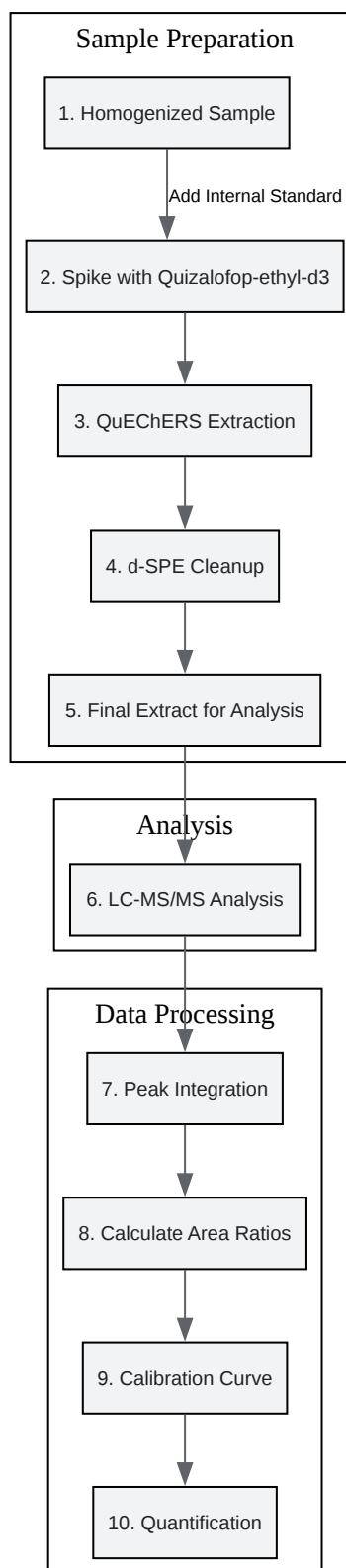
3. LC-MS/MS Analysis

- Set up the LC-MS/MS system with the parameters outlined in Table 1.
- Establish the MRM transitions as detailed in Table 2.
- Inject the prepared calibration standards to generate a calibration curve.
- Inject the prepared sample extracts.

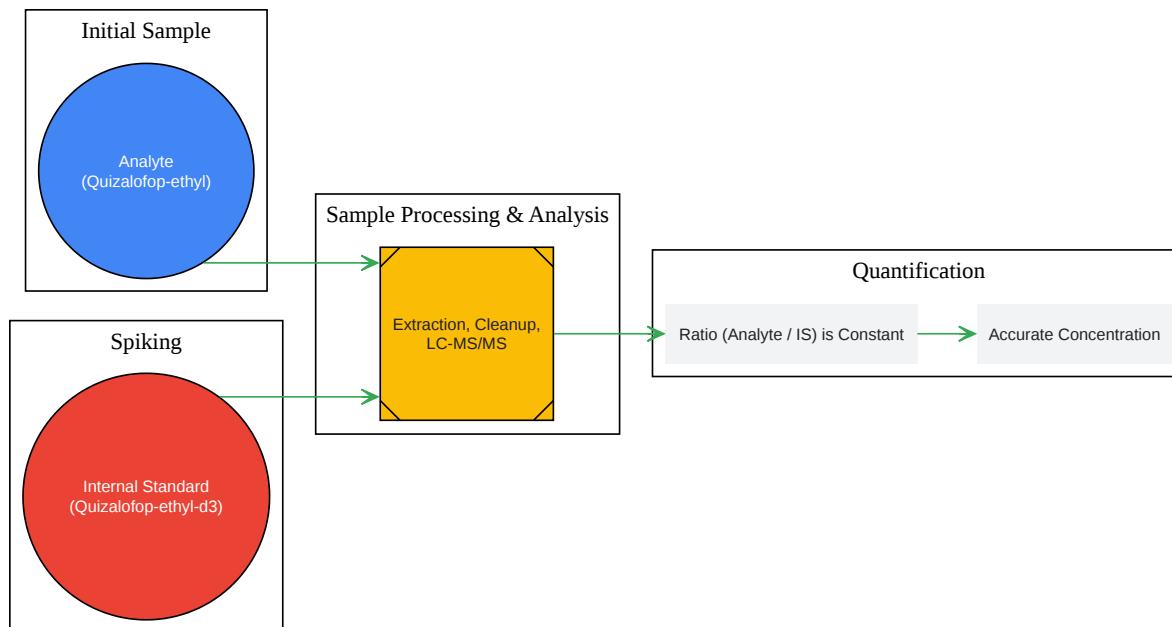
4. Data Analysis and Quantification

- Integrate the peak areas for both the native Quizalofop-ethyl and the labeled internal standard (**Quizalofop-ethyl-d3**).
- Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration ratio for the calibration standards.
- Determine the concentration of Quizalofop-ethyl in the sample extracts by interpolating their peak area ratios from the calibration curve.
- Calculate the final concentration in the original sample, taking into account the initial sample weight and any dilution factors.

Visualizations

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Caption: Experimental workflow for Quizalofop-ethyl quantification by IDMS.



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Caption: Principle of Isotope Dilution Mass Spectrometry.

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